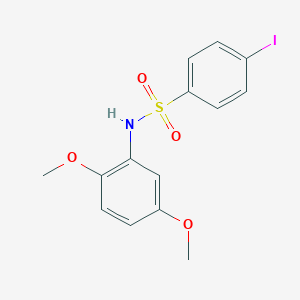![molecular formula C12H12Cl2OS B285969 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one](/img/structure/B285969.png)
1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one, also known as DCTH, is a synthetic compound that has been widely used in scientific research due to its unique structural properties and potential therapeutic applications.
作用機序
The mechanism of action of 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been found to modulate the activity of various growth factors and cytokines that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been found to have a number of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of angiogenesis, and the modulation of immune system function. Specifically, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been shown to increase the production of reactive oxygen species, which can lead to DNA damage and apoptosis in cancer cells. In addition, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been found to inhibit the formation of new blood vessels, which is essential for the growth and metastasis of cancer cells. Finally, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been shown to modulate the activity of immune system cells, such as T cells and natural killer cells, which can help to enhance the body's natural defenses against cancer.
実験室実験の利点と制限
One of the main advantages of using 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. In addition, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one is relatively easy to synthesize and purify, which makes it a cost-effective compound for use in large-scale experiments. However, there are also some limitations to using 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been found to have some toxicity in animal studies, which may limit its use in certain types of experiments.
将来の方向性
There are a number of future directions for research on 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one, including the development of more potent and selective analogs, the exploration of new therapeutic applications, and the elucidation of its mechanism of action. In addition, there is a need for more comprehensive studies on the safety and toxicity of 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one, particularly in animal models. Finally, the development of new methods for delivering 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one to cancer cells, such as targeted nanoparticles or conjugates, may help to enhance its therapeutic efficacy and reduce its toxicity.
合成法
1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one can be synthesized through a multistep process that involves the reaction of 2-chlorothiophene with cyclopentadiene, followed by a Diels-Alder reaction with maleic anhydride. The resulting product is then treated with hydrochloric acid to yield 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one in high yield and purity.
科学的研究の応用
1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to possess anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
特性
分子式 |
C12H12Cl2OS |
|---|---|
分子量 |
275.2 g/mol |
IUPAC名 |
1,3-dichlorospiro[6H-cyclopenta[c]thiophene-5,1//'-cyclohexane]-4-one |
InChI |
InChI=1S/C12H12Cl2OS/c13-10-7-6-12(4-2-1-3-5-12)9(15)8(7)11(14)16-10/h1-6H2 |
InChIキー |
GGFWOBOORZYDGH-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CC3=C(SC(=C3C2=O)Cl)Cl |
正規SMILES |
C1CCC2(CC1)CC3=C(SC(=C3C2=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-Butoxybenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285886.png)
![5-(4-Methylbenzylidene)-3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285887.png)
![5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285889.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285891.png)
![5-(4-Chlorobenzylidene)-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285892.png)
![5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B285893.png)
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285895.png)
![3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B285900.png)
![6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B285901.png)
![4-chloro-1-[5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B285905.png)



